5-Hydroxyhexanoic acid

Descripción general

Descripción

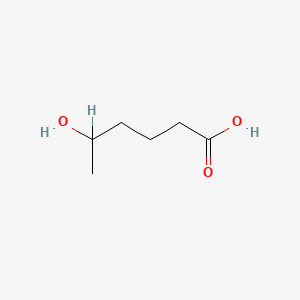

5-Hydroxyhexanoic acid is a medium-chain fatty acid characterized by a hydroxy group at the fifth carbon of the hexanoic acid chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Hydroxyhexanoic acid can be synthesized through the oxidation of 5-hydroxyhexanal or by the hydrolysis of 5-hydroxyhexanoate esters. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the selective formation of the hydroxy acid.

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert substrates like glucose or other carbohydrates into this compound through metabolic pathways. This method is favored for its sustainability and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 5-oxohexanoic acid.

Reduction: The compound can be reduced to 5-hydroxyhexanol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: 5-Oxohexanoic acid.

Reduction: 5-Hydroxyhexanol.

Substitution: Derivatives with different functional groups replacing the hydroxy group.

Aplicaciones Científicas De Investigación

Clinical Diagnostics

Predictor of Renal Function Decline

5-Hydroxyhexanoic acid has been identified as a significant urinary metabolite that can predict early renal functional decline in patients with type 2 diabetes. A study involving 318 metabolites demonstrated that levels of this compound decreased significantly in patients who progressed to end-stage renal failure compared to those who did not. This finding suggests its potential utility as a biomarker for monitoring renal health in diabetic patients, particularly those with microalbuminuria .

Metabolic Disorders

Association with Medium-Chain Triglyceride Metabolism

This compound is a normal degradation product of fatty acids and has been linked to conditions such as medium-chain acyl-CoA dehydrogenase deficiency. Increased urinary excretion of this compound has been observed in patients undergoing medium-chain triglyceride feeding, which indicates its role in fatty acid oxidation disorders. The compound serves as an important marker in diagnosing metabolic disorders related to fatty acid metabolism .

Dietary Studies

Impact on Metabolic Profiles

Research indicates that dietary intake of medium-chain triglycerides can lead to elevated levels of this compound in urine, which may assist in profiling metabolic responses to dietary changes. This has implications for understanding how different diets affect metabolic health and can guide nutritional interventions for various clinical conditions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 5-Hydroxyhexanoic acid exerts its effects is primarily through its role as a metabolite. It participates in various metabolic pathways, influencing processes such as fatty acid metabolism and energy production. The compound’s hydroxy group allows it to engage in hydrogen bonding and other interactions, affecting its behavior in biological systems.

Comparación Con Compuestos Similares

Hexanoic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

5-Hydroxyvaleric acid: Similar structure but with one less carbon, affecting its physical and chemical properties.

Adipic acid: A dicarboxylic acid with different applications and properties.

Uniqueness: 5-Hydroxyhexanoic acid’s unique structure, with a hydroxy group at the fifth carbon, allows it to participate in specific reactions and metabolic pathways that similar compounds cannot. This makes it valuable in both research and industrial applications.

Actividad Biológica

5-Hydroxyhexanoic acid (5-HHA) is a dicarboxylic acid that serves as a degradation product of fatty acids. It has garnered attention in recent years due to its potential biological activities and implications in various metabolic disorders. This article delves into the biological activity of 5-HHA, highlighting its role as a biomarker in renal function decline, its metabolic pathways, and its association with certain diseases.

This compound has the following chemical characteristics:

- Chemical Formula : C₆H₁₂O₃

- IUPAC Name : this compound

- Molecular Weight : 132.1577 g/mol

- CAS Number : 44843-89-2

Structure

The structure of 5-HHA can be represented by the following SMILES notation: CC(O)CCCC(O)=O.

Metabolic Role

5-HHA is primarily produced through the metabolism of medium-chain triglycerides (MCTs). Its levels can increase significantly under conditions such as fasting or abnormal fatty acid oxidation, particularly in individuals consuming high amounts of MCTs. This increase has been noted in patients with non-ketotic dicarboxylic aciduria and those with medium-chain acyl-CoA dehydrogenase deficiency (MCADD) .

Case Studies and Research Findings

-

Predictor of Renal Function Decline :

- A study identified 5-HHA as a significant predictor of early renal functional decline (ERFD) in patients with type 2 diabetes (T2D) and microalbuminuria (MA). The study demonstrated that lower concentrations of 5-HHA were associated with an increased risk of progression to end-stage renal disease (ESRD). The area under the curve (AUC) for 5-HHA's predictive ability was reported at 0.806, indicating strong diagnostic potential .

- In a cohort study, concentrations of 5-HHA were notably higher in patients with stable renal function compared to those experiencing renal decline, suggesting its utility as a biomarker for monitoring kidney health .

- Association with Other Diseases :

- Metabolomic Studies :

Table: Summary of Key Findings on this compound

Propiedades

IUPAC Name |

5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRNMJQROAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866119 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

44843-89-2 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44843-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 5-Hydroxyhexanoic acid serve as a biomarker for disease progression?

A1: Yes, research suggests that this compound can be a potential biomarker for predicting early renal functional decline (ERFD) in type 2 diabetes mellitus (T2DM) patients with microalbuminuria. [] This finding may provide a new perspective on identifying T2DM patients at risk of ERFD. []

Q2: Are there other diseases where this compound might be a relevant biomarker?

A2: Studies show elevated urinary this compound in children experiencing episodic hypoglycemia, often accompanied by elevated SGOT levels and dicarboxylic aciduria. [, ] Its presence has also been noted in Reye's syndrome, although in smaller amounts. []

Q3: How is this compound produced in the body?

A3: this compound is a metabolite of medium-chain fatty acids. [] Specifically, it's believed to be derived from hexanoic acid through (ω-1)-hydroxylation. [] This process appears more prevalent with shorter-chain fatty acids. []

Q4: Does diet influence the excretion of this compound?

A4: Yes, feeding infants with formulas containing medium-chain triglycerides (MCTs) leads to a significant increase in urinary this compound. [, ] This excretion pattern, alongside elevated dicarboxylic acids, provides insights into lipid metabolism during MCT consumption. [] Similar observations were made in non-insulin-dependent diabetes mellitus patients on an MCT diet. []

Q5: What is known about the metabolism of 2-ethylhexanol, a compound structurally related to this compound?

A5: 2-Ethylhexanol is primarily metabolized to 2-ethylhexanoic acid in rats. [] Further breakdown generates metabolites like 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid, with a small portion excreted unchanged. [] Interestingly, 2-ethylhexanol inhibits yeast alcohol dehydrogenase but serves as a substrate for horse alcohol dehydrogenase. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H12O3. Its molecular weight is 132.16 g/mol.

Q7: Are there any specific structural features of this compound relevant to its biological activity?

A7: While specific structure-activity relationship studies on this compound are limited in the provided research, its presence as a (ω-1)-hydroxylated medium-chain fatty acid is notable. [] This structural feature distinguishes it from other hydroxylated fatty acids and may contribute to its unique metabolic profile and potential as a biomarker.

Q8: Can this compound be used as a building block in organic synthesis?

A8: Yes, derivatives of this compound, particularly its lactone forms, are valuable chiral building blocks in organic synthesis. [] Notably, (R)- and (S)-methyl-γ-butyrolactones and -δ-valerolactones, derived from this compound, are synthesized via Kolbe electrolysis of enantiomerically pure β-hydroxybutyric-acid derivatives. []

Q9: Are there specific natural products synthesized using this compound derivatives?

A9: The research highlights the synthesis of sperabillin A and C, utilizing (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid as a key intermediate. [] This amino acid is derived from this compound, showcasing its versatility in constructing complex natural product scaffolds.

Q10: What other synthetic applications exist for this compound?

A10: A synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic acid, a constituent of (+)-Negamycin, relies on a stereospecific intramolecular Diels-Alder reaction involving an acylnitroso derivative of N-sorbyl-L-proline, derived from this compound. [, ] This approach demonstrates the potential of this compound in accessing valuable chiral synthons.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.